Dpma

Asymmetric Catalysis Reductive Amination Chiral Amine Synthesis

Choose DPMA for superior stereocontrol in iridium-catalyzed direct asymmetric reductive amination (DARA), enabling high-yield chiral primary amines with mild deprotection. Its acid-stable Dpm group offers orthogonal protection over trityl analogs. As a push-pull donor in OPV materials, DPMA systems achieve >4% PCE. N-alkyl derivatives exhibit 9-fold greater potency than procaine in anesthetic applications. Available in reagent to bulk scales at ≥97% purity. Contact us for custom synthesis and quantity pricing.

Molecular Formula C27H31N5O6
Molecular Weight 521.6 g/mol
Cat. No. B1668547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDpma
SynonymsCGS 24012
CGS-24012
DPMA
DPMPEA
N(6)-(2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl)adenosine
PD 125944
PD-125944
Molecular FormulaC27H31N5O6
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)C5=CC(=CC(=C5)OC)OC
InChIInChI=1S/C27H31N5O6/c1-15-6-4-5-7-19(15)20(16-8-17(36-2)10-18(9-16)37-3)11-28-25-22-26(30-13-29-25)32(14-31-22)27-24(35)23(34)21(12-33)38-27/h4-10,13-14,20-21,23-24,27,33-35H,11-12H2,1-3H3,(H,28,29,30)/t20?,21-,23-,24-,27-/m1/s1
InChIKeyBUHVIAUBTBOHAG-FOYDDCNASA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DPMA (Diphenylmethylamine): A Versatile Building Block for Asymmetric Catalysis, Chiral Resolution, and Advanced Material Synthesis


DPMA, also known as diphenylmethylamine or benzhydrylamine (CAS: 91-00-9), is a primary amine characterized by its bulky diphenylmethyl moiety [1]. This structural feature imparts significant steric bulk and unique electronic properties, making it a cornerstone in asymmetric synthesis, particularly as a universal amine source in iridium-catalyzed direct asymmetric reductive amination (DARA) [2], and as a key electron-donating component in push-pull organic photovoltaic materials [3]. Its utility extends to serving as a protecting group with distinct deprotection pathways compared to trityl analogs [4], and as a crucial intermediate in the synthesis of pharmaceuticals and chiral resolving agents .

Why Substituting DPMA with Simple Benzylamines or Other Bulky Amines Can Lead to Suboptimal Results


Substituting DPMA with a simple benzylamine or even another bulky amine like tritylamine is not a straightforward 1:1 replacement. DPMA's specific steric and electronic profile dictates its unique reactivity and selectivity in key applications. For instance, in asymmetric reductive amination, DPMA serves as a universal amine source offering superior stereocontrol and facile deprotection compared to benzylamines [1]. As a protecting group, DPMA exhibits a different stability profile, being more resistant to strong acids than the trityl group, which mandates a distinct deprotection strategy [2]. In materials science, the electron-donating strength and geometry of the DPMA unit in push-pull molecules are critical for achieving high photovoltaic conversion efficiencies, a performance that is not matched by its carbazole analog [3]. The following quantitative evidence underscores these critical differentiators.

Quantitative Evidence for DPMA's Differentiation Against Key Comparators


DPMA as a Superior N-Source in Iridium-Catalyzed Asymmetric Reductive Amination

In iridium-catalyzed direct asymmetric reductive amination (DARA), DPMA is highlighted as a 'universal amine source' that provides excellent stereocontrol and yields chiral amines. While benzylamines are also used as N-sources, DPMA's resulting N-diphenylmethyl group is readily deprotected under mild conditions to yield the desired primary amine, a key advantage over other N-substituents that may require harsher cleavage methods [1]. The methodology using DPMA is suitable for a wide range of ketones, consistently delivering chiral amines in high yields and enantioselectivity [2].

Asymmetric Catalysis Reductive Amination Chiral Amine Synthesis

DPMA Protecting Group Exhibits Superior Acid Stability vs. Trityl Group

The diphenylmethyl (Dpm) group, as a protecting group for amines, offers a distinct stability profile compared to the trityl (triphenylmethyl) group. While the trityl group is known for its acid lability and can be removed under very mild acidic conditions , the Dpm group demonstrates relative stability to strong acid conditions [1]. This differential stability allows for orthogonal protection strategies where a trityl group might be prematurely cleaved. Consequently, Dpm deprotection typically requires alternative methods such as hydrogenation, treatment with triethylsilane/TFA, or an oxidative approach with DDQ followed by mild hydrolysis [2].

Protecting Group Strategy Amino Protection Organic Synthesis

DPMA-Containing Push-Pull Donor Achieves >4% PCE in Organic Solar Cells

In the development of organic photovoltaic (OPV) materials, the small molecule donor DPMA-T-DCV, which incorporates a diphenylmethylamine (DPMA) electron-donating group, a thiophene (T) π-spacer, and a dicyanovinyl (DCV) acceptor, achieved a photovoltaic conversion efficiency (PCE) of over 4% in conventional bulk heterojunction (BHJ) solar cells when co-evaporated with C60 fullerene [1]. This performance is notable for a small-molecule donor based on a DPMA unit. When the DPMA unit in this system was replaced with a more rigid carbazole analog, the resulting material was evaluated but the DPMA-T-DCV derivative was the one highlighted for achieving the >4% PCE milestone, underscoring the specific electronic and geometric advantages conferred by the DPMA group in this context [2].

Organic Photovoltaics Push-Pull Molecules Solar Cell Efficiency

DPMA Derivative Demonstrates 9-Fold Potency Increase over Procaine in Local Anesthesia

A pharmacological study on 1,1-diphenylmethylamine derivatives evaluated their local anesthetic activity against the clinical standards procaine and lidocaine. N-Butyl-1,1-diphenylmethylamine (Compound I) was found to be approximately nine times more potent than procaine in producing infiltration anesthesia, as determined by the intradermal wheal method in guinea pigs [1]. Furthermore, another derivative, N-Butyl-1-(2,3-dimethoxyphenyl)-1-phenylmethylamine (III), was approximately seven times more potent than procaine for surface anesthesia [2]. These findings demonstrate the substantial enhancement in anesthetic potency conferred by the diphenylmethylamine scaffold.

Medicinal Chemistry Local Anesthetics Pain Management

High-Impact Application Scenarios for DPMA Based on Verified Evidence


Synthesis of Enantiomerically Pure Primary Amines via DARA

Employ DPMA as the amine coupling partner in iridium-catalyzed direct asymmetric reductive amination (DARA) protocols. This approach is validated for a wide range of ketones to produce chiral amines with high yields and enantioselectivity. The subsequent facile removal of the diphenylmethyl group under mild conditions provides access to valuable chiral primary amines, a key differentiator from other N-sources [REFS-1, REFS-2].

Orthogonal Amino Protection in Multi-Step Syntheses

Utilize the diphenylmethyl (Dpm) group for amine protection in synthetic sequences requiring acid stability. The Dpm group's relative resistance to strong acid conditions makes it an ideal orthogonal partner to the acid-labile trityl group, allowing for sequential deprotection strategies in the synthesis of complex molecules like α-amino phosphinates and phosphonates [1].

Development of High-Efficiency Small-Molecule Donors for Organic Photovoltaics

Incorporate the DPMA unit as an electron-donating group in push-pull molecular architectures for organic solar cells. The DPMA-T-DCV system has empirically demonstrated the ability to achieve power conversion efficiencies greater than 4% in BHJ devices, validating DPMA as a high-performance building block for next-generation OPV materials [1].

Scaffold for Next-Generation Local Anesthetic Drug Discovery

Leverage the 1,1-diphenylmethylamine scaffold as a starting point for medicinal chemistry optimization of local anesthetics. Data shows that simple N-alkyl derivatives can achieve up to a 9-fold improvement in potency over the clinical standard procaine, underscoring the scaffold's potential for developing superior analgesic agents [1].

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